molecular formula C10H13NO2S B7866862 (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid

(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid

Cat. No.: B7866862
M. Wt: 211.28 g/mol
InChI Key: ZCXSTWAFPRTGRQ-UHFFFAOYSA-N
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Description

(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid is a synthetic amino acid derivative characterized by a cyclopropyl-thiophen-3-ylmethyl-amino group attached to an acetic acid backbone. Its molecular formula is C₁₁H₁₄N₂O₂S, with a molecular weight of 238.30 g/mol (calculated based on structural data from and ).

Properties

IUPAC Name

2-[cyclopropyl(thiophen-3-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(13)6-11(9-1-2-9)5-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXSTWAFPRTGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl group and the amino-acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The compound belongs to a class of substituted amino-acetic acid derivatives. Below is a comparative analysis with its closest analogs (Table 1):

Compound Name Molecular Formula Substituents CAS Number Key Differences
(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid C₁₁H₁₄N₂O₂S Thiophen-3-ylmethyl, cyclopropyl 133747-97-4 Reference compound; thiophene ring
2-(Cyclopropyl(3-fluorobenzyl)amino)acetic acid C₁₃H₁₅FNO₂ 3-Fluorobenzyl, cyclopropyl 1375301-91-9 Benzyl ring with fluorine substitution
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid C₁₃H₁₇NO₂ 3-Methylbenzyl, cyclopropyl 1181620-38-1 Benzyl ring with methyl substitution
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid C₇H₈N₂O₂S Thiazole ring, cyclopropyl Not provided Thiazole core instead of thiophene

Table 1: Structural comparison of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid with analogs .

Functional and Pharmacological Implications

Thiophene vs. Benzyl Substituents
  • Thiophene-containing compounds are often explored for antiviral or anticancer activity .
  • Methylbenzyl (1181620-38-1) : A methyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility in aqueous media .
Core Heterocycle Variations
  • Thiazole Derivative : Replacing thiophene with thiazole introduces an additional nitrogen atom, altering hydrogen-bonding capacity and acidity. Thiazole derivatives are frequently used in kinase inhibitor design .

Biological Activity

(Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group linked to a thiophene ring and an amino-acetic acid moiety. This unique structure contributes to its biological interactions and modulates its pharmacological effects.

The biological activity of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Viability Reduction : In vitro experiments showed a dose-dependent reduction in cell viability across various cancer cell lines, suggesting that the compound may inhibit tumor growth through modulation of cell signaling pathways.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • Antibacterial Effects : It exhibited antibacterial activity against several strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 20 to 50 µg/mL, comparable to standard antibiotics .
  • Antifungal Properties : Preliminary tests indicated efficacy against fungal strains, demonstrating MIC values below 100 µg/mL .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored:

  • COX Inhibition : It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The therapeutic index was significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.

Data Table: Biological Activities and Corresponding Studies

Biological ActivityStudy ReferenceObservations
AnticancerDose-dependent reduction in cell viability across cancer cell lines.
Antibacterial MIC values between 20-50 µg/mL against E. coli and S. aureus.
Antifungal Efficacy against fungal strains with MIC < 100 µg/mL.
Anti-inflammatorySignificant COX inhibition with a favorable therapeutic index.

Case Studies

  • Antitumor Activity :
    • A study evaluated the efficacy of (Cyclopropyl-thiophen-3-ylmethyl-amino)-acetic acid against various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, highlighting its potential as an anticancer agent.
  • Neuroprotection :
    • In vitro experiments demonstrated that the compound mitigated cell death induced by amyloid-beta peptides, suggesting neuroprotective effects relevant to Alzheimer's disease models.
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit COX enzymes, showing promising results that could lead to applications in treating inflammatory conditions.

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